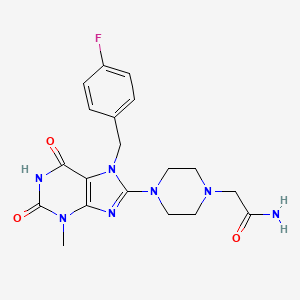![molecular formula C23H19ClN4O4 B2582112 N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902919-15-7](/img/no-structure.png)
N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrimidine, similar in structure to the compound , exhibit anticancer activity. In a study, compounds with aryloxy groups attached to the C2 of the pyrimidine ring demonstrated significant cancer cell growth inhibition in various cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, which share a structural similarity with the compound of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, comparable to standard drugs (A. Abu‐Hashem et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs have been synthesized and analyzed for their photochemical and thermochemical properties, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Y. Mary et al., 2020).
Antiproliferative Activity
A compound structurally related to the one was synthesized and its crystal structure determined. It displayed marked inhibition against the proliferation of various human cancer cell lines, showcasing promising anticancer activity. The molecular docking studies further suggested its potential mechanism of action through inhibitory activity against specific protein targets (Pei Huang et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-oxoacetate to form N-(3-chlorophenyl)-2-oxoacetamide, which is then reacted with 4-methoxybenzaldehyde to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide]. This intermediate is then cyclized with urea to form the final product.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-oxoacetate", "4-methoxybenzaldehyde", "urea" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with ethyl 2-oxoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form N-(3-chlorophenyl)-2-oxoacetamide.", "Step 2: Reaction of N-(3-chlorophenyl)-2-oxoacetamide with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide].", "Step 3: Cyclization of N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2-oxoacetamide] with urea in the presence of a base such as potassium carbonate to form N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
CAS RN |
902919-15-7 |
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)19-6-3-11-25-21(19)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
CDODMGCFRGGOOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2582029.png)
![N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2582030.png)
![6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2582031.png)

![(4-Fluorophenyl)-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]cyanamide](/img/structure/B2582036.png)
![N-(4-chlorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2582039.png)


![7-Cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2582044.png)



![3,4,5-trimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2582052.png)